molecular formula C16H23F3N4O2 B5078159 2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)-N-[(2R)-1,1,1-trifluoro-3-methylbutan-2-yl]acetamide

2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)-N-[(2R)-1,1,1-trifluoro-3-methylbutan-2-yl]acetamide

Cat. No.: B5078159
M. Wt: 360.37 g/mol
InChI Key: RDHBADDBAPWZMJ-OAHLLOKOSA-N
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Description

2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)-N-[(2R)-1,1,1-trifluoro-3-methylbutan-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidinyl and pyridazinyl moiety, which are known for their biological activity and versatility in chemical synthesis.

Preparation Methods

The synthesis of 2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)-N-[(2R)-1,1,1-trifluoro-3-methylbutan-2-yl]acetamide involves multiple steps, typically starting with the preparation of the piperidinyl and pyridazinyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions applied.

Scientific Research Applications

2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)-N-[(2R)-1,1,1-trifluoro-3-methylbutan-2-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying biochemical pathways and interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other piperidinyl and pyridazinyl derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of 2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)-N-[(2R)-1,1,1-trifluoro-3-methylbutan-2-yl]acetamide lies in its trifluoromethyl group, which can enhance its stability and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)-N-[(2R)-1,1,1-trifluoro-3-methylbutan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F3N4O2/c1-11(2)15(16(17,18)19)21-13(24)10-23-14(25)8-12(9-20-23)22-6-4-3-5-7-22/h8-9,11,15H,3-7,10H2,1-2H3,(H,21,24)/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHBADDBAPWZMJ-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(F)(F)F)NC(=O)CN1C(=O)C=C(C=N1)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(F)(F)F)NC(=O)CN1C(=O)C=C(C=N1)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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